

# **Zylofuramine chemical structure and properties**

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## **Zylofuramine: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Zylofuramine**. Developed in 1961, **Zylofuramine** is a psychomotor stimulant that was initially investigated as an appetite suppressant and for the treatment of senile dementia.[1][2] Despite its initial promise, it was never commercially marketed. This document consolidates available data on its chemical characteristics, synthesis, and presumed mechanism of action, intended to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

## **Chemical Structure and Properties**

**Zylofuramine**, with the IUPAC name (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine, is a substituted phenylethylamine derivative.[1] Its structure features a tetrahydrofuran ring attached to the ethylamine backbone, which is a common motif in some stimulant drugs.

### **Chemical Identifiers**



Identifier	Value	
IUPAC Name	(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2- phenylethanamine	
CAS Number	3563-92-6	
Molecular Formula	C14H21NO	
SMILES	CCNINVALID-LINK[C@H]2CCCO2	
InChI	InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16- 14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9- 11H2,1H3/t13-,14-/m1/s1	
InChlKey	DOFCLOLKFGSRTG-ZIAGYGMSSA-N	

## **Physicochemical Properties**

A summary of the known and predicted physicochemical properties of **Zylofuramine** is presented below. It is important to note that experimentally determined data for some properties, such as melting point and pKa, are not readily available in the public domain.

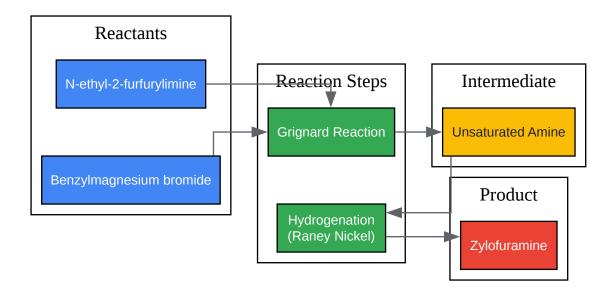


Property	Value	Source
Molecular Weight	219.32 g/mol	[3][4]
Boiling Point	101 °C at 0.07 mmHg	
Melting Point	Not available	_
Solubility	Soluble in DMSO ( $\geq$ 100 mg/mL). Soluble in 10% DMSO + 90% corn oil ( $\geq$ 2.5 mg/mL). Soluble in 10% DMSO + 90% (20% SBE- $\beta$ -CD in saline) ( $\geq$ 2.5 mg/mL).	
Predicted pKa	9.8 (most basic)	Predicted using MarvinSketch 23.9.0, ChemAxon (INVALID- LINK)
Physical State	Likely a solid or viscous liquid at room temperature.	

# **Synthesis**

The synthesis of **Zylofuramine** has been described in the literature.[2] A common method involves a two-step process starting with the Grignard reaction of benzylmagnesium bromide with N-ethyl-2-furfurylimine, followed by the hydrogenation of the resulting intermediate.





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A simplified workflow for the synthesis of **Zylofuramine**.

## **Pharmacology**

**Zylofuramine** is classified as a psychomotor stimulant.[3] While specific pharmacological studies on **Zylofuramine** are limited, its mechanism of action can be inferred from its structural similarity to other phenylethylamine stimulants.

### **Mechanism of Action**

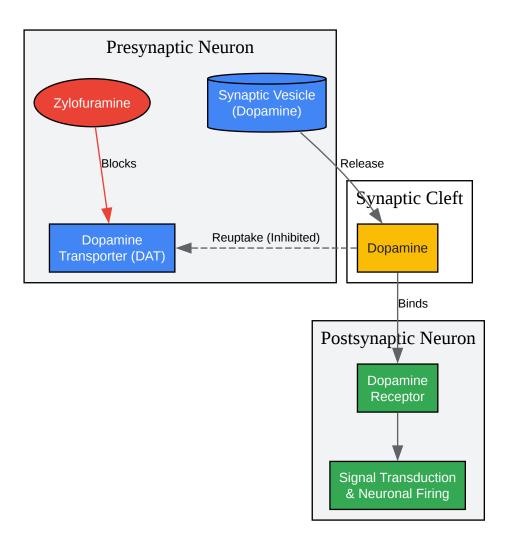
Psychomotor stimulants typically exert their effects by increasing the synaptic concentrations of catecholaminergic neurotransmitters, primarily dopamine (DA) and norepinephrine (NE). This is generally achieved through one or both of the following mechanisms:

- Reuptake Inhibition: Blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby preventing the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.
- Enhanced Release: Promoting the release of DA and NE from presynaptic vesicles into the cytoplasm and subsequently out of the neuron via reverse transport through DAT and NET.

Given its structural resemblance to other stimulants, it is highly probable that **Zylofuramine**'s stimulant effects are mediated by its interaction with DAT and NET, leading to elevated levels of



dopamine and norepinephrine in key brain regions associated with arousal, attention, and reward.



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A generalized signaling pathway for a psychomotor stimulant like **Zylofuramine**.

### **Experimental Protocols**

Detailed experimental protocols for the key pharmacological studies of **Zylofuramine**, specifically from the 1963 publication by Harris, Clarke, and Dembinski in the Archives Internationales de Pharmacodynamie et de Thérapie, are not readily available in the public domain through standard literature searches. Access to the full text of this historical journal article is limited. Therefore, specific methodologies for the in vivo and in vitro experiments that



established the psychomotor stimulant properties of **Zylofuramine** cannot be provided in this guide.

#### Conclusion

**Zylofuramine** is a psychomotor stimulant with a well-defined chemical structure and synthesis pathway. While its physicochemical properties are not exhaustively characterized in publicly available literature, its pharmacological profile is consistent with that of other phenylethylamine-based stimulants that modulate dopaminergic and noradrenergic neurotransmission. The lack of accessibility to key historical experimental data highlights a challenge in comprehensively reviewing older chemical entities. This guide provides a foundational understanding of **Zylofuramine** for researchers and professionals in the field of drug development and pharmacology. Further investigation into its specific molecular targets and a more detailed characterization of its physical properties would be necessary for any renewed interest in this compound.

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